N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea
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Overview
Description
N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea is an organic compound characterized by the presence of a triazole ring and a thiourea moiety
Mechanism of Action
Target of Action
N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea, also known as 3-ethyl-1-(4H-1,2,4-triazol-4-yl)thiourea, is a compound that has been studied for its potential anticancer properties . The primary target of this compound is the aromatase enzyme , which plays a crucial role in the biosynthesis of estrogens, a group of hormones that can promote the growth of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the activity of the enzyme, thereby reducing the production of estrogens . The reduction in estrogen levels can lead to a decrease in the proliferation of cancer cells that are dependent on these hormones for growth .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the biosynthesis of estrogens, specifically the conversion of androgens to estrogens . This can disrupt the signaling pathways that are regulated by these hormones, leading to a decrease in the proliferation of hormone-dependent cancer cells .
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties . This includes better absorption, distribution, metabolism, and excretion (ADME) properties, which can enhance the bioavailability of the compound .
Result of Action
The result of the action of N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea is a decrease in the proliferation of hormone-dependent cancer cells . By inhibiting the aromatase enzyme and reducing the levels of estrogens, the compound can slow down the growth of these cancer cells .
Action Environment
The action of N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with the aromatase enzyme . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also affect the action of the compound .
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been reported to exhibit diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Some triazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of ethylamine with 4H-1,2,4-triazole-4-thiol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction is usually conducted in an organic solvent like acetonitrile or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of coordination polymers with luminescent properties, which are useful in sensing applications.
Biology: It is studied for its antimicrobial properties and potential use in developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N’-(4H-1,2,4-triazol-4-yl)thiourea
- N-phenyl-N’-(4H-1,2,4-triazol-4-yl)thiourea
- N-benzyl-N’-(4H-1,2,4-triazol-4-yl)thiourea
Uniqueness
N-ethyl-N’-(4H-1,2,4-triazol-4-yl)thiourea is unique due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, the ethyl group may enhance its ability to penetrate biological membranes and improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-ethyl-3-(1,2,4-triazol-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5S/c1-2-6-5(11)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H2,6,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKXOOGOLARHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN1C=NN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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